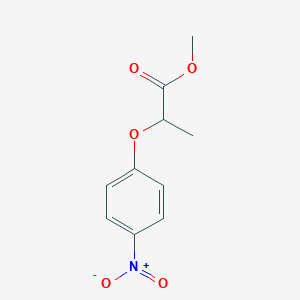

Methyl 2-(4-nitrophenoxy)propanoate

Description

Methyl 2-(4-nitrophenoxy)propanoate is a chiral ester derivative featuring a nitro-substituted phenoxy group attached to a propanoate backbone. Its molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 239.21 g/mol (calculated from ). The compound exists as enantiomers, (S)- and (R)-forms, synthesized via Mitsunobu reactions using D-(+)- or L-(−)-lactate, respectively. Key spectral data include:

- ¹H-NMR (CDCl₃): δ 8.18–8.20 (d, 2H, aromatic), 6.93 (d, 2H, aromatic), 4.88–4.90 (q, 1H, methine), 3.78 (s, 3H, methyl ester), 1.68 (d, 3H, methyl) .

- Optical rotation: [α]D = ±64° (c 1, CHCl₃), depending on the enantiomer .

This compound is primarily utilized in asymmetric synthesis and sweet-taste modulation studies, where its stereochemistry and nitro group influence receptor interactions .

Properties

CAS No. |

153472-80-1 |

|---|---|

Molecular Formula |

C10H11NO5 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

methyl 2-(4-nitrophenoxy)propanoate |

InChI |

InChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-5-3-8(4-6-9)11(13)14/h3-7H,1-2H3 |

InChI Key |

DBVLYSUNWRLNSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(3-nitrophenoxy)propanoate

- Structure: Differs in nitro group position (meta vs. para on the phenoxy ring).

- Molecular Weight : Identical (239.21 g/mol) but distinct spectral properties:

- Applications : Used in taste research; meta-nitro substitution may reduce steric hindrance compared to the para isomer .

Methyl 2-(4-amino-2-fluorophenoxy)propanoate

- Structure: Features amino and fluoro substituents instead of nitro.

- Molecular Weight: 213.21 g/mol (C₁₀H₁₂FNO₃).

- Key Data: ¹H-NMR: Aromatic signals shift due to electron-donating amino and electron-withdrawing fluorine groups .

- Applications: Potential use in pharmaceuticals, leveraging fluorine’s bioavailability-enhancing properties .

(S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate

- Structure: Nitro group on the phenyl ring, with a methoxy substituent on the propanoate chain.

- Molecular Weight: 239.22 g/mol (C₁₁H₁₃NO₅).

- Key Data :

- Applications : Research reagent for studying stereochemical effects in catalysis or drug design .

2-Methyl-2-(4-nitrophenoxy)propanoic Acid

- Structure : Carboxylic acid derivative with a geminal methyl group.

- Key Data :

- Applications : Intermediate in agrochemicals; carboxylic acid group enhances solubility for further functionalization .

ProTide Derivatives (e.g., 2-Ethylbutyl 2-[[(4-nitrophenoxy)phosphoryl]amino]propanoate)

- Structure: Phosphorylated analogs with amino and aryloxy groups.

- Key Data :

- Applications : Antiviral ProTides; nitro group aids in tracking hydrolysis kinetics .

Data Table: Comparative Analysis of Methyl 2-(4-nitrophenoxy)propanoate and Analogues

Preparation Methods

Key Steps:

-

Preparation of Alkyl Halide :

-

Formation of 4-Nitrophenoxide :

-

Substitution Reaction :

Reaction Conditions and Yields:

Mechanism:

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion displaces the bromide ion. Steric hindrance from the methyl groups on the propanoate can slow kinetics, but polar solvents and elevated temperatures mitigate this.

Esterification of 2-(4-Nitrophenoxy)propanoic Acid

If the parent acid (2-(4-nitrophenoxy)propanoic acid) is available, esterification with methanol under acidic conditions is a viable route.

Key Steps:

Reaction Conditions:

Advantages:

-

High yield due to the simplicity of esterification.

-

Avoids the need for handling alkyl halides.

Alternative Methods from Patent Literature

Patent procedures often optimize reaction efficiency for industrial scalability.

Phase Transfer Catalysis (PTC) :

-

Reagents : 4-Nitrophenol, methyl 2-bromo-2-methylpropionate, tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Williamson Ether Synthesis | Direct formation of ether linkage | Requires halogenated intermediates |

| Esterification of Acid | High yield, minimal byproducts | Dependent on acid availability |

| Phase Transfer Catalysis | Improved solubility, faster kinetics | Requires expensive catalysts |

Critical Reaction Parameters

Solvent Selection :

Temperature Control :

-

Reflux Conditions (70–100°C): Optimize reaction rate without degrading the nitro group.

-

Low Temperatures (0–25°C): Used in sensitive intermediates to prevent side reactions.

Purification and Characterization

Post-reaction purification typically involves:

-

Extraction : Separation of organic and aqueous phases.

-

Crystallization : Recrystallization in solvents like chloroform or ethanol to achieve >95% purity.

-

Spectroscopic Analysis :

Industrial and Large-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Methyl 2-(4-nitrophenoxy)propanoate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via esterification of 2-(4-nitrophenoxy)propanoic acid with methanol under acid catalysis. Key variables affecting yield include reaction temperature (60–80°C), molar ratio of reactants (1:1.2 acid-to-methanol), and catalyst concentration (e.g., 1–2% H₂SO₄). Purification via recrystallization from ethanol/water mixtures improves purity (>95%) . Kinetic studies using HPLC to monitor intermediate formation are recommended for optimization.

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm ester and aromatic moieties. Key signals include a singlet for the methyl ester (~3.7 ppm) and nitro-substituted aromatic protons (8.1–8.3 ppm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity. Retention times correlate with nitroaromatic standards .

- Elemental Analysis : Verify C, H, N content (expected: C 52.6%, H 4.4%, N 5.3%) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂ or Ar) to avoid hydrolysis of the ester group. Stability studies using accelerated thermal aging (40°C/75% RH for 6 months) show <2% degradation under these conditions .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the phenoxy moiety for nucleophilic aromatic substitution. Kinetic studies using amines (e.g., piperidine) in DMF at 100°C show second-order rate constants () of ~0.15 L/mol·s. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution at the para-nitro position, guiding substrate design for targeted derivatization .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Standardized Assays : Use orthogonal assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory activity) to validate results. For example, discrepancies in IC₅₀ values (e.g., 10–50 μM for COX-2) may arise from assay conditions (pH, solvent) .

- Metabolite Profiling : LC-MS identifies hydrolyzed byproducts (e.g., 2-(4-nitrophenoxy)propanoic acid) that may interfere with activity measurements .

Q. How can computational modeling predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSPR Models : Predict biodegradability (e.g., BIOWIN3) and toxicity (e.g., ECOSAR) using fragment-based descriptors. The nitro group increases persistence (half-life >60 days in soil) .

- Docking Studies : Simulate interactions with enzymes (e.g., acetylcholinesterase) to assess neurotoxic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.